molecular formula C48H82NO8P B13781039 [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13781039
M. Wt: 832.1 g/mol
InChI Key: FPEVDFOXMCHLKL-KFDYCXSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with fatty acids followed by the introduction of a phosphate group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chains can be oxidized to form peroxides and other oxidation products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a metal catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and pressures.

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phospholipid derivatives, each with distinct biological and chemical properties.

Scientific Research Applications

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical environments.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to cell membrane dysfunction.

    Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and food products.

Mechanism of Action

The mechanism by which [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and signaling pathways, to modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A common phospholipid with a similar structure but different fatty acid composition.

    Phosphatidylethanolamine: Another phospholipid with an ethanolamine head group instead of the trimethylazaniumyl group.

    Phosphatidylserine: Contains a serine head group and is involved in cell signaling.

Uniqueness

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of unsaturated fatty acid chains and the trimethylazaniumyl head group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C48H82NO8P

Molecular Weight

832.1 g/mol

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,26-21-,31-29-,37-35-/t46-/m1/s1

InChI Key

FPEVDFOXMCHLKL-KFDYCXSYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

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